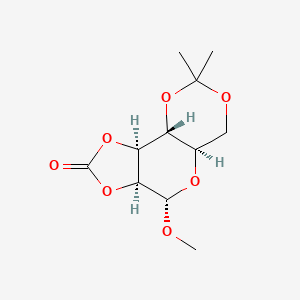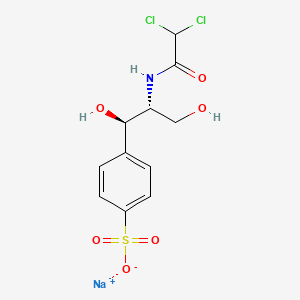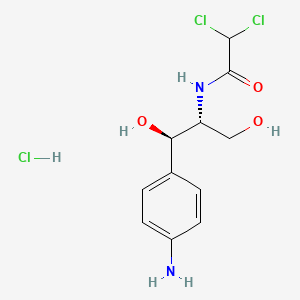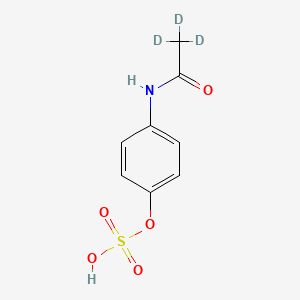
4-Acetaminophen-d3 Sulfate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Modification of Sex Hormone Sulfation : Acetaminophen modifies the sulfation of sex hormones. Its usage leads to a distinctive pattern of depletion of sulfated sex hormones across different populations. This raises concerns about its impact on hormonal homeostasis and suggests alterations in the mechanism of action of acetaminophen in pain management (Cohen et al., 2018).
Acetaminophen Metabolites in Animal Tissues : A multimatrix method has been developed to determine acetaminophen and its metabolites, including paracetamol sulfate (PS), in animal tissues. This aids in understanding the drug residues in veterinary applications (Pietruk et al., 2021).
Environmental Degradation of Acetaminophen : Amorphous Co(OH)2 nanocages have been used as a peroxymonosulfate activator for efficient degradation of acetaminophen in water, highlighting its potential for water treatment and removal of organic contaminants (Qi et al., 2020).
Variability in Acetaminophen Sulfation : There is significant interindividual variability in acetaminophen sulfation by human fetal liver, which has implications for pharmacogenetic investigations and understanding the risk of drug-induced birth defects (Adjei et al., 2008).
Macrophage Functioning in Acetaminophen Hepatotoxicity : The role of hepatic macrophages in acetaminophen hepatotoxicity has been studied, indicating that modulating macrophage activity can impact tissue injury caused by acetaminophen (Laskin et al., 1995).
Acetaminophen Metabolism in Humans : A study on acetaminophen metabolism in humans identified various metabolites, including its sulfate conjugates, providing insight into its pharmacokinetics and potential interactions with other drugs (Mrochek et al., 1974).
Removal of Acetaminophen from Contaminated Water : Research on the removal of acetaminophen from contaminated water using the UVC/S2O82− process in a cylindrical photoreactor provides insights into methods for water purification and environmental safety (Moussavi et al., 2017).
Safety and Hazards
Users are advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 4-Acetaminophen-d3 Sulfate. Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
Relevant Papers A paper titled “Ratios of Acetaminophen Metabolites Identify New Loci of Pharmacogenetic Relevance in a Genome-Wide Association Study” provides compelling evidence for genetic variance in acetaminophen glucuronidation and methylation by UGT2A15 and COMT, respectively .
Wirkmechanismus
Target of Action
4-Acetaminophen-d3 Sulfate, a deuterium-labeled derivative of 4-Acetaminophen Sulfate , shares the same primary targets as its parent compound, Acetaminophen . Acetaminophen primarily acts on the central nervous system and interferes with pain impulses .
Mode of Action
It is believed that they inhibit the synthesis of prostaglandins in the central nervous system by blocking the enzyme cyclooxygenase . This results in a decrease in the formation of pain mediators .
Biochemical Pathways
Acetaminophen is metabolized in the liver, and to a lesser extent in the kidney and intestine . The major metabolic pathways are glucuronidation and sulfation, which convert the drug into pharmacologically inactive metabolites . A minor fraction of the drug is oxidized by cytochrome P450 enzymes, mainly CYP2E1, to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI) . NAPQI is highly reactive and can bind to sulfhydryl groups .
Pharmacokinetics
The pharmacokinetics of this compound would be expected to be similar to that of its parent compound, Acetaminophen . After administration, Acetaminophen is primarily metabolized in the liver. The central and peripheral volume distributions were found to be 7.87 and 8.87 L/70 kg, respectively . The estimated clearance (CL) was 0.58 L/h/70 kg .
Result of Action
The primary therapeutic effects of Acetaminophen and its derivatives are analgesia (pain relief) and antipyresis (fever reduction) . These effects are achieved through the inhibition of prostaglandin synthesis in the central nervous system, which in turn reduces pain and fever .
Biochemische Analyse
Biochemical Properties
4-Acetaminophen-d3 Sulfate interacts with various enzymes and proteins in the body. It is primarily metabolized by UDP-glucuronosyltransferases (UGT1A1 and 1A6) and sulfotransferases (SULT1A1, 1A3/4, and 1E1) through glucuronidation and sulfation . A small portion is converted by CYP2E1 and other cytochrome P450 enzymes to a reactive intermediate that can bind to sulfhydryl groups .
Cellular Effects
The reactive intermediate formed from this compound can deplete liver glutathione (GSH) and modify cellular proteins . This leads to oxidative stress and mitochondrial damage . The glucuronide, sulfate, and GSH conjugates of this compound are excreted by transporters in the canalicular (Mrp2 and Bcrp) and basolateral (Mrp3 and Mrp4) hepatocyte membranes .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to a reactive metabolite by CYP2E1 and other cytochrome P450 enzymes . This metabolite can bind to sulfhydryl groups, leading to the depletion of liver glutathione (GSH) and modification of cellular proteins . This results in oxidative stress and mitochondrial damage .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the primary therapeutic effect of N-acetylcysteine (NAC), an antidote for Acetaminophen overdose, is the replenishment of glutathione (GSH), which can scavenge the reactive metabolite of Acetaminophen . Later effects include the scavenging of reactive oxygen in mitochondria and support of mitochondrial energy metabolism .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, the recommended dosage of Acetaminophen in dogs is 10–15 mg/kg, administered orally every 8 hours . Concerns about toxicity with inappropriate administration limit the use of Acetaminophen in dogs .
Metabolic Pathways
This compound is involved in several metabolic pathways. Most of the drug is eliminated by glucuronidation and sulfation, reactions catalyzed by UDP-glucuronosyltransferases (UGT1A1 and 1A6) and sulfotransferases (SULT1A1, 1A3/4, and 1E1), respectively . Some of it is converted by CYP2E1 and other cytochrome P450 enzymes to a reactive intermediate .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The glucuronide, sulfate, and GSH conjugates of this compound are excreted by transporters in the canalicular (Mrp2 and Bcrp) and basolateral (Mrp3 and Mrp4) hepatocyte membranes .
Subcellular Localization
It is known that the reactive metabolite formed from Acetaminophen can cause oxidative stress and mitochondrial damage , suggesting that it may localize to the mitochondria.
Eigenschaften
IUPAC Name |
[4-[(2,2,2-trideuterioacetyl)amino]phenyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTYILLPRJOVFY-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670070 | |
| Record name | 4-[(~2~H_3_)Ethanoylamino]phenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020718-78-8 | |
| Record name | 4-[(~2~H_3_)Ethanoylamino]phenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561825.png)
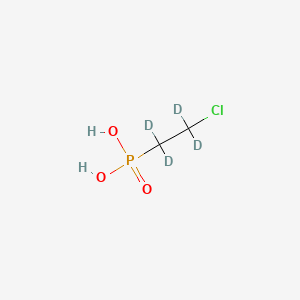

![(2S)-1-[(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561831.png)

![N-[2-(Trimethylammonium)ethyl]maleimide Chloride](/img/structure/B561837.png)
![N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B561838.png)

![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-(2-{(carboxymethyl)[2-({2-[(methanesulfonyl)sulfanyl]ethyl}amino)-2-oxoethyl]amino}ethyl)glycine](/img/structure/B561840.png)

